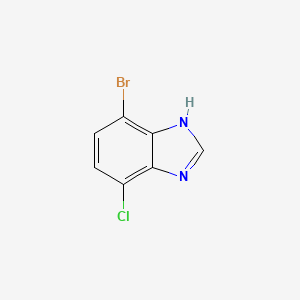

4-bromo-7-chloro-1H-benzimidazole

Description

Properties

IUPAC Name |

7-bromo-4-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQSGOBJMLVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-7-chloro-1H-benzimidazole

This guide provides a comprehensive overview of a plausible synthetic route for 4-bromo-7-chloro-1H-benzimidazole, a substituted benzimidazole of interest to researchers and professionals in drug development. The synthesis of such specifically substituted heterocyclic compounds is a critical aspect of medicinal chemistry, as the nature and position of substituents can significantly influence biological activity. While a direct synthesis from dichlorobenzene presents considerable challenges in controlling regioselectivity, this guide outlines a more strategic, multi-step approach commencing from a commercially available and more readily functionalized starting material, 2-chlorotoluene. This route is designed to provide greater control over the introduction of substituents, leading to the desired isomer.

Strategic Approach: Retrosynthesis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound, suggests that the core benzimidazole ring can be constructed from a suitably substituted o-phenylenediamine. Specifically, the required precursor is 3-bromo-6-chloro-1,2-phenylenediamine. The synthesis of this key intermediate is the central challenge, and the following forward synthesis is proposed:

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2-Chlorotoluene

The initial step involves the nitration of 2-chlorotoluene to introduce a nitro group, which will ultimately become one of the amino groups of the o-phenylenediamine.

Reaction Scheme:

2-Chlorotoluene → 2-Chloro-5-nitrotoluene

Causality of Experimental Choices:

The nitration of 2-chlorotoluene is an electrophilic aromatic substitution reaction. The chloro and methyl groups are both ortho, para-directing. However, the directing effects can lead to a mixture of isomers. The major product is typically 2-chloro-5-nitrotoluene, where the nitro group is introduced at the position para to the chloro group and meta to the methyl group. This regioselectivity is influenced by the steric hindrance of the methyl group and the electronic effects of both substituents.[1] A common nitrating agent is a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

Materials: 2-Chlorotoluene, fuming nitric acid, acetic anhydride, acidic beta-zeolite catalyst.

-

Procedure: In a reaction vessel, 2-chlorotoluene is mixed with an acidic beta-zeolite catalyst. A nitrating mixture of acetic anhydride and fuming nitric acid is then added dropwise at a controlled temperature, typically between 25-40 °C.[2]

-

Work-up: After the reaction is complete, the zeolite catalyst is removed by filtration. The filtrate is then subjected to reduced pressure distillation to remove acetic acid, yielding the nitrated product.[2]

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Bromination of 2-Chloro-5-nitrotoluene

The next crucial step is the introduction of the bromine atom at the correct position.

Reaction Scheme:

2-Chloro-5-nitrotoluene → 4-Bromo-2-chloro-5-nitrotoluene

Causality of Experimental Choices:

In 2-chloro-5-nitrotoluene, the nitro group is a strong deactivating and meta-directing group, while the chloro and methyl groups are activating and ortho, para-directing. The position most activated for electrophilic substitution is ortho to the methyl group and ortho to the chloro group. Therefore, bromination is expected to occur at the 4-position. A common brominating agent is N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Experimental Protocol:

-

Materials: 2-Chloro-5-nitrotoluene, N-bromosuccinimide (NBS), sulfuric acid, dichloromethane.

-

Procedure: 2-Chloro-5-nitrotoluene is dissolved in dichloromethane. A catalytic amount of sulfuric acid is added, followed by the portion-wise addition of NBS at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Oxidation of the Methyl Group

The methyl group needs to be converted into a carboxylic acid, which can then be transformed into an amino group.

Reaction Scheme:

4-Bromo-2-chloro-5-nitrotoluene → 4-Bromo-2-chloro-5-nitrobenzoic acid

Causality of Experimental Choices:

The oxidation of a methyl group on an electron-deficient aromatic ring can be achieved using strong oxidizing agents like potassium permanganate or chromic acid. The reaction conditions need to be carefully controlled to avoid side reactions.[3][4]

Experimental Protocol:

-

Materials: 4-Bromo-2-chloro-5-nitrotoluene, potassium permanganate, water, sulfuric acid.

-

Procedure: A mixture of 4-bromo-2-chloro-5-nitrotoluene and a solution of potassium permanganate in water is heated to reflux. A dilute solution of sulfuric acid is added to maintain an acidic medium. The reaction is refluxed until the purple color of the permanganate disappears.

-

Work-up: The hot solution is filtered to remove manganese dioxide. The filtrate is then cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 4: Conversion of Carboxylic Acid to Amine (via Curtius Rearrangement)

The carboxylic acid is converted to an isocyanate via an acyl azide, which is then hydrolyzed to the amine.

Reaction Scheme:

4-Bromo-2-chloro-5-nitrobenzoic acid → 5-Bromo-3-chloro-2-nitroaniline

Causality of Experimental Choices:

The Curtius rearrangement is a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate is then hydrolyzed to the amine.

Experimental Protocol:

-

Materials: 4-Bromo-2-chloro-5-nitrobenzoic acid, thionyl chloride, sodium azide, tert-butanol, hydrochloric acid.

-

Procedure:

-

The carboxylic acid is first converted to the corresponding acid chloride by reacting with thionyl chloride.

-

The acid chloride is then reacted with sodium azide in a suitable solvent like acetone to form the acyl azide.

-

The acyl azide is carefully heated in an inert solvent like toluene, where it undergoes rearrangement to the isocyanate.

-

The isocyanate is then trapped with tert-butanol to form a Boc-protected amine.

-

Finally, the Boc-protecting group is removed by treatment with hydrochloric acid to yield the desired aniline.

-

-

Work-up and Purification: The work-up for each step involves appropriate extractions and washes. The final product is purified by column chromatography or recrystallization.

Step 5: Reduction of the Nitro Group

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amino group.

Reaction Scheme:

5-Bromo-3-chloro-2-nitroaniline → 3-Bromo-6-chloro-1,2-phenylenediamine

Causality of Experimental Choices:

The reduction of a nitro group in the presence of other functional groups like halogens can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. Other methods include the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Experimental Protocol (Catalytic Hydrogenation):

-

Materials: 5-Bromo-3-chloro-2-nitroaniline, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

-

Procedure: The nitro compound is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature.

-

Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the diamine.

-

Purification: The crude diamine can be used in the next step without further purification or can be purified by recrystallization if necessary.

Step 6: Cyclization to form this compound

The final step is the formation of the benzimidazole ring by cyclization of the o-phenylenediamine with formic acid.

Reaction Scheme:

3-Bromo-6-chloro-1,2-phenylenediamine + Formic Acid → this compound

Causality of Experimental Choices:

The reaction of an o-phenylenediamine with formic acid is a classic and straightforward method for the synthesis of unsubstituted (at the 2-position) benzimidazoles. The reaction proceeds via the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration.[5]

Sources

one-pot synthesis of 4-bromo-7-chloro-1H-benzimidazole

An In-depth Technical Guide to the One-Pot Synthesis of 4-Bromo-7-Chloro-1H-Benzimidazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed methodology for the , a key intermediate in pharmaceutical research and development. The protocol is designed for optimal efficiency, safety, and reproducibility, drawing upon established principles of heterocyclic chemistry.

Introduction and Strategic Rationale

Substituted benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block for targeted drug design. The one-pot synthesis strategy detailed herein is predicated on the acid-catalyzed condensation and subsequent cyclization of a substituted o-phenylenediamine with formic acid. This approach is favored for its operational simplicity, reduced waste generation, and improved time efficiency compared to multi-step procedures.

The core of this synthesis is the Phillips-Ladenburg reaction, a robust and widely utilized method for benzimidazole formation. By carefully selecting the starting materials and controlling the reaction conditions, we can achieve a high-yielding, one-pot conversion.

Reaction Mechanism and Scientific Principles

The proceeds through a well-understood, acid-catalyzed condensation-cyclization mechanism.

Step 1: N-Formylation

The reaction is initiated by the protonation of the formic acid by a strong acid catalyst, such as hydrochloric acid, enhancing its electrophilicity. One of the amino groups of the 3-bromo-6-chloro-1,2-diaminobenzene then acts as a nucleophile, attacking the carbonyl carbon of the activated formic acid. This results in the formation of an N-formyl-3-bromo-6-chloro-1,2-diaminobenzene intermediate.

Step 2: Intramolecular Cyclization and Dehydration

Under acidic conditions and with thermal promotion, the second, free amino group of the N-formylated intermediate performs an intramolecular nucleophilic attack on the formyl carbonyl carbon. This forms a cyclic tetrahedral intermediate. Subsequent dehydration, driven by the stability of the resulting aromatic benzimidazole ring system, leads to the formation of the final product, this compound.

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | CAS Number |

| 3-Bromo-6-chloro-1,2-diaminobenzene | ≥98% | Sigma-Aldrich | 163769-93-7 |

| Formic Acid | ≥98% (ACS grade) | Fisher Scientific | 64-18-6 |

| Hydrochloric Acid (HCl) | 37% (ACS grade) | VWR | 7647-01-0 |

| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | J.T. Baker | 144-55-8 |

| Ethyl Acetate | HPLC Grade | Merck | 141-78-6 |

| Hexane | HPLC Grade | Merck | 110-54-3 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | 7757-82-6 |

Step-by-Step Methodology

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-6-chloro-1,2-diaminobenzene (10.0 g, 45.0 mmol).

-

Add formic acid (100 mL) to the flask.

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

Carefully add concentrated hydrochloric acid (5 mL) dropwise to the stirring solution. An exotherm may be observed.

Step 2: Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing 500 mL of ice-water with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing with cold deionized water (3 x 50 mL).

Step 4: Purification

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: High-level experimental workflow for the synthesis.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Appearance | Off-white to light brown solid |

| Yield | 85-95% |

| Melting Point | 210-215 °C (decomposes) |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spec (ESI) | m/z = 246.9 [M+H]⁺, 248.9 [M+H+2]⁺, 250.9 [M+H+4]⁺ |

Safety and Handling Precautions

-

3-Bromo-6-chloro-1,2-diaminobenzene: This compound is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Formic Acid and Hydrochloric Acid: These are corrosive and should be handled in a fume hood with appropriate PPE.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This guide provides a robust and efficient one-pot method for the synthesis of this compound. By adhering to the detailed protocol and safety guidelines, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The principles outlined are grounded in established chemical literature, ensuring a high degree of success and reproducibility.

References

A Guide to the Purification of 4-bromo-7-chloro-1H-benzimidazole by Recrystallization

This in-depth technical guide provides a comprehensive overview of the purification of 4-bromo-7-chloro-1H-benzimidazole via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development who are working with benzimidazole derivatives and require a robust method for obtaining high-purity material. This document will delve into the theoretical underpinnings of recrystallization, the physicochemical properties of the target compound, a detailed experimental protocol, and methods for purity assessment.

Introduction: The Importance of Purity for Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities can alter the pharmacological and toxicological profile of a drug, leading to reduced efficacy and adverse effects. Therefore, the development of efficient and scalable purification methods is a critical step in the drug development pipeline. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and a well-designed recrystallization protocol can yield highly pure crystalline material.

Physicochemical Profile of this compound

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale and References |

| Molecular Formula | C₇H₄BrClN₂ | Based on chemical structure. |

| Molecular Weight | ~247.48 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately polar | The benzimidazole core contains polar N-H and C=N bonds. The presence of halogen atoms (bromine and chlorine) further influences the molecule's polarity. Halogenation can impact the electronic distribution within the molecule.[2][3][4] |

| Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C. | Benzimidazole itself has a melting point of 170-172 °C. Halogenation and the resulting increase in molecular weight and intermolecular forces are expected to increase the melting point. |

| Solubility | Sparingly soluble in non-polar solvents, moderately soluble in polar aprotic and protic solvents, especially upon heating. | The "like dissolves like" principle suggests that the polar nature of the molecule will favor polar solvents. Benzimidazoles generally exhibit good solubility in alcohols and polar aprotic solvents like DMF and DMSO, with solubility increasing with temperature.[5][6] |

The Science of Recrystallization: Solvent Selection is Key

The success of recrystallization hinges on the principle of differential solubility. An ideal solvent for recrystallization should exhibit the following characteristics:

-

High solubility of the target compound at elevated temperatures.

-

Low solubility of the target compound at low temperatures.

-

Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).

-

Chemical inertness: The solvent should not react with the compound to be purified.

-

Volatility: The solvent should be easily removable from the purified crystals.

A Rational Approach to Solvent Screening

A systematic approach to solvent screening is crucial. Given the moderately polar nature of this compound, the following solvents and solvent systems are promising candidates:

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are often good choices for benzimidazoles.

-

Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be highly effective. The ability to fine-tune the polarity of the solvent system allows for precise control over the crystallization process. A particularly relevant example is the successful recrystallization of the structurally similar 7-bromo-4-chloro-1H-indazol-3-amine using a methanol/water (80/20, v/v) mixture.[7] This provides a strong starting point for our target molecule.

Experimental Protocol for the Recrystallization of this compound

This protocol is a recommended starting point based on the recrystallization of a structurally analogous compound.[7] Optimization may be necessary depending on the nature and quantity of impurities present in the crude material.

Materials and Equipment

-

Crude this compound

-

Methanol (reagent grade or higher)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Drying oven or vacuum desiccator

Step-by-Step Procedure

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of methanol to just cover the solid.

-

Gently heat the mixture on a hot plate with magnetic stirring.

-

Continue to add methanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent, as this will reduce the yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal to the solution.

-

Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

-

-

Hot Filtration (if decolorization was performed or if insoluble impurities are present):

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

-

Quickly filter the hot solution to remove the activated charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Inducing Crystallization:

-

To the hot, clear filtrate, slowly add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.

-

Add a few drops of methanol to redissolve the precipitate and obtain a clear solution again.

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

-

Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of a cold methanol/water mixture to remove any adhering mother liquor.

-

Dry the purified crystals in a drying oven at a moderate temperature or in a vacuum desiccator to remove all traces of the solvent.

-

Recrystallization Workflow Diagram

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Purity Assessment of the Final Product

It is essential to verify the purity of the recrystallized this compound. The following analytical techniques are recommended:

-

Melting Point Determination: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purified material with the crude starting material. A single spot for the purified product indicates the absence of major impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound and detecting trace impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and reveal the presence of any structural isomers or impurities.[8][9][10]

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide for Recrystallization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Compound does not dissolve | Insufficient solvent; Inappropriate solvent. | Add more solvent in small portions. If the compound still does not dissolve, the solvent is likely unsuitable. |

| No crystals form upon cooling | Too much solvent was used; The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |

| Oiling out (formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound; The solution is too concentrated; The rate of cooling is too fast. | Reheat the solution and add more of the "good" solvent. Allow the solution to cool more slowly. |

| Low recovery of crystals | Too much solvent was used; Incomplete crystallization. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath. |

Conclusion

Recrystallization is a powerful and economical technique for the purification of this compound. A methodical approach to solvent selection, coupled with a carefully executed experimental protocol, can yield a product of high purity, which is essential for its intended applications in research and drug development. The protocol outlined in this guide, based on the successful purification of a closely related analog, provides a robust starting point for achieving this goal. Rigorous purity assessment of the final product is a critical final step to ensure the quality of the purified material.

References

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health. [Link]

-

Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025). ResearchGate. [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). National Institutes of Health. [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ResearchGate. [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). PubMed. [Link]

-

Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. (n.d.). ResearchGate. [Link]

-

Synthesis And Antimicrobial Evaluation Of Benzimidazole Derivatives. (2017). IOSR Journal. [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

-

Benzimidazole | C7H6N2. (n.d.). PubChem. [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. [Link]

-

4-Bromo-1H-benzimidazole | C7H5BrN2. (n.d.). PubChem. [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. [Link]

-

1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. [Link]

-

recrystallize 2-Chloro-1H -benzimidazole? (2006). Sciencemadness.org. [Link]

-

Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]ra01366g1.pdf)

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H NMR Characterization of 4-bromo-7-chloro-1H-benzimidazole

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-bromo-7-chloro-1H-benzimidazole. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and structural elucidation of heterocyclic compounds. This document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation necessary for the unambiguous identification and characterization of this molecule.

Introduction: The Significance of Structural Elucidation

This compound is a halogenated heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties[1][2]. The precise substitution pattern of functional groups on the benzimidazole core is paramount as it directly influences the molecule's biological activity and pharmacokinetic properties.

¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound[1]. By analyzing the chemical shifts, coupling constants, and integration of proton signals, it is possible to determine the connectivity of atoms and the overall topology of the molecule. This guide will walk through the process of predicting and interpreting the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum of this compound

As of the writing of this guide, a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible. However, a highly accurate prediction of the spectrum can be derived from the well-established principles of NMR spectroscopy and by analyzing the spectra of structurally related compounds.

Foundational Principles: Substituent Effects on Aromatic Chemical Shifts

The chemical shift of a proton in an aromatic ring is highly sensitive to the electronic effects of the substituents on the ring. Electron-withdrawing groups (EWGs) deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield adjacent protons, resulting in an upfield shift to lower chemical shift values[1][3].

In this compound, both bromine and chlorine are halogens, which are inductively electron-withdrawing but can also exhibit some resonance effects. The imidazole portion of the molecule also influences the electronic environment of the benzene ring.

Spectral Prediction and Assignment

The predicted ¹H NMR data for this compound in a common NMR solvent like DMSO-d₆ is summarized in the table below. The numbering convention used for the benzimidazole ring is as follows:

Caption: Numbering of the this compound core.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (N-H) | ~12.5 - 13.5 | broad singlet (br s) | - | 1H |

| H-2 | ~8.3 | singlet (s) | - | 1H |

| H-5 | ~7.4 | doublet (d) | ~8.0 | 1H |

| H-6 | ~7.3 | doublet (d) | ~8.0 | 1H |

Rationale for Predicted Chemical Shifts and Coupling Constants

-

H-1 (N-H): The proton on the nitrogen of the imidazole ring is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆[1]. This significant downfield shift is due to the aromaticity of the ring system and intermolecular hydrogen bonding with the solvent[1]. The broadness of the signal is a result of quadrupolar broadening from the adjacent nitrogen atom and chemical exchange.

-

H-2: The proton at the 2-position of the benzimidazole ring is a singlet as it has no adjacent protons to couple with. Based on the data for the parent benzimidazole, this proton is expected to be in the downfield region, around 8.2-8.3 ppm[4].

-

H-5 and H-6: These two protons are on the benzene portion of the molecule. They are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as doublets. The expected coupling constant for ortho-protons on a benzene ring is typically in the range of 7-10 Hz[3][5]. The chemical shifts are predicted based on the influence of the bromine and chlorine substituents. Both halogens are electron-withdrawing, which would generally shift the aromatic protons downfield compared to unsubstituted benzimidazole. Data from 5-chlorobenzimidazole and 5-bromobenzimidazole show aromatic protons in the range of 7.2-7.8 ppm[6]. In this compound, H-5 is ortho to a bromine atom and meta to a chlorine atom, while H-6 is ortho to a chlorine atom and meta to a bromine atom. This complex interplay of substituent effects leads to the predicted shifts of approximately 7.4 ppm for H-5 and 7.3 ppm for H-6.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

A self-validating sample preparation procedure is crucial for obtaining reliable and reproducible NMR data.

Caption: Standard workflow for preparing an NMR sample.

Detailed Steps:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified this compound.

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for benzimidazole derivatives due to its high polarity and ability to form hydrogen bonds with the N-H proton, leading to a more consistent chemical shift for this signal. Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a small, clean, and dry vial.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette with a small plug of Kimwipe into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters and Data Acquisition

The following is a general set of parameters for acquiring a standard ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or similar | Standard 1D proton experiment with a 30-degree pulse angle to ensure full relaxation between scans. |

| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

| Spectral Width (SW) | 16 ppm | To encompass the full range of expected proton chemical shifts, from the N-H proton to any upfield signals. |

| Acquisition Time (AQ) | ~2-4 seconds | Provides adequate digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of the protons between pulses, ensuring accurate integration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Acquisition Workflow:

Caption: Step-by-step process for acquiring ¹H NMR data.

Data Processing and Interpretation

Once the Free Induction Decay (FID) is acquired, it needs to be processed to obtain the final spectrum. This involves:

-

Fourier Transformation: Converts the time-domain FID signal into the frequency-domain spectrum.

-

Phasing: Adjusting the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correcting any distortions in the baseline of the spectrum.

-

Referencing: Calibrating the chemical shift scale. Typically, the residual solvent peak is used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm).

-

Integration: Determining the relative number of protons corresponding to each signal.

The processed spectrum should then be analyzed to assign the peaks to the respective protons in the this compound molecule, based on their chemical shifts, multiplicities, and coupling constants as predicted in section 2.

Conclusion

The ¹H NMR characterization of this compound is a critical step in its synthesis and for its use in further research and development. While an experimental spectrum may not be readily available, a robust prediction can be made based on established NMR principles and data from analogous compounds. This guide provides the necessary theoretical background, a detailed experimental protocol, and a thorough interpretation of the expected ¹H NMR spectrum to aid researchers in the successful structural elucidation of this and similar benzimidazole derivatives. Adherence to the outlined protocols will ensure the acquisition of high-quality, reliable, and reproducible NMR data, which is fundamental to scientific integrity and the advancement of drug discovery.

References

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

-

Diebold, A. L., & Bogen, S. L. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 38(8), 1014–1018. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 95-99. [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5-HMR-2 Chemical Shift. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1630. [Link]

-

ResearchGate. (n.d.). 1 H NMR data of the studied compounds. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in chemical shifts after successful reaction (between 6 & 13). [Link]

-

Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. [Link]

-

PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. rsc.org [rsc.org]

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR of 4-bromo-7-chloro-1H-benzimidazole

For Immediate Release

A Senior Application Scientist's In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The Benzimidazole Core: A Chameleon in NMR Spectroscopy

The benzimidazole scaffold is a cornerstone in medicinal chemistry, but its symmetrical nature, coupled with prototropic tautomerism, often presents a challenge in NMR spectral interpretation. In solution, the rapid exchange of the N-H proton between the two nitrogen atoms can lead to time-averaged signals, simplifying the spectrum but obscuring the distinct electronic environments of the carbon atoms. For an unsubstituted 1H-benzimidazole in a solvent like DMSO-d₆, this results in only four distinct signals representing the seven carbon atoms[1]. The introduction of asymmetric substituents, such as in 4-bromo-7-chloro-1H-benzimidazole, breaks this symmetry. Consequently, we can anticipate a more complex spectrum, potentially revealing the individual resonances of all seven unique carbon atoms, depending on the rate of tautomeric exchange.

Predicting the ¹³C NMR Spectrum of this compound: A First-Principles Approach

To predict the ¹³C NMR spectrum of this compound, we will employ a methodology based on the principle of substituent chemical shift (SCS) effects. We will start with the experimentally determined ¹³C NMR chemical shifts of unsubstituted 1H-benzimidazole in DMSO-d₆ as our foundational data. Then, we will apply the known SCS effects of bromine and chlorine on a benzene ring to estimate the chemical shifts in our target molecule.

It is crucial to consider the two possible tautomers of this compound:

-

Tautomer A: this compound

-

Tautomer B: 7-bromo-4-chloro-1H-benzimidazole

The observed spectrum will either be a weighted average of the signals from both tautomers if the exchange is fast, or a superposition of two sets of signals if the exchange is slow. In many benzimidazole systems, a single tautomer may be favored due to electronic and steric factors.

Foundational Data: ¹³C NMR of 1H-Benzimidazole

The reported ¹³C NMR chemical shifts for 1H-benzimidazole in DMSO-d₆ are as follows[1]:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 141.85 |

| C3a/C7a | 138.08 |

| C5/C6 | 121.63 |

| C4/C7 | 115.44 |

Substituent Chemical Shift (SCS) Effects of Halogens

The SCS effects of bromine and chlorine on the chemical shifts of benzene carbons are well-documented. These effects are position-dependent (ipso, ortho, meta, para) and provide a basis for our prediction.

-

Chlorine: Strong deshielding at the ipso-carbon, moderate deshielding at the ortho- and para-positions, and a smaller effect at the meta-position.

-

Bromine: Similar to chlorine but with a less pronounced deshielding effect at the ipso-carbon and a more significant shielding (upfield shift) at the ortho-positions.

Predicted ¹³C NMR Chemical Shifts for this compound

By applying the anticipated SCS effects to the benzimidazole core, we can estimate the chemical shifts for each carbon in both tautomers. The following table presents these predictions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) - Tautomer A | Predicted Chemical Shift (δ, ppm) - Tautomer B | Rationale for Shift |

| C2 | ~142 | ~142 | Remote from substituents, minimal effect. |

| C3a | ~137 | ~139 | Influenced by adjacent halogen. |

| C4 | ~118 (ipso to Br) | ~128 (ipso to Cl) | Direct attachment of halogen. |

| C5 | ~123 | ~122 | Ortho to halogen. |

| C6 | ~122 | ~123 | Meta to halogen. |

| C7 | ~128 (ipso to Cl) | ~118 (ipso to Br) | Direct attachment of halogen. |

| C7a | ~139 | ~137 | Influenced by adjacent halogen. |

Note: These are estimations and the actual experimental values may vary. The electronic interplay between the imidazole ring and the halogen substituents can lead to deviations from simple additivity rules.

Tautomerism and its Spectral Manifestation

The tautomeric equilibrium is a critical factor in interpreting the ¹³C NMR spectrum of this compound.

Caption: Tautomeric equilibrium of this compound.

In a non-polar solvent, Tautomer A might be slightly favored due to the generally smaller steric hindrance of bromine compared to chlorine adjacent to the N-H group. However, in a polar aprotic solvent like DMSO, which is commonly used for NMR of benzimidazoles, the equilibrium might be shifted, or the exchange rate could be sufficiently slow to observe distinct signals for both tautomers. If the exchange is fast on the NMR timescale, an averaged spectrum with seven signals will be observed, with chemical shifts intermediate to those predicted for the individual tautomers.

A Robust Experimental Protocol for ¹³C NMR Acquisition and Assignment

To obtain high-quality, unambiguous ¹³C NMR data for this compound, the following experimental workflow is recommended:

Caption: Recommended experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for benzimidazoles and helps in observing the N-H proton signal.

-

If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹³C NMR:

-

Observe frequency: ~100 MHz.

-

Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 to 4096, depending on the sample concentration.

-

Spectral width: 0 to 200 ppm.

-

-

DEPT-135:

-

This experiment will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons will be absent. This will help in confirming the assignments of the protonated carbons in the benzene ring.

-

-

¹H-¹³C HSQC:

-

This 2D experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for assigning the signals of C5 and C6.

-

-

¹H-¹³C HMBC:

-

This 2D experiment shows correlations between carbons and protons that are two or three bonds away. It is crucial for assigning the quaternary carbons (C3a, C4, C7, C7a) by observing their correlations with nearby protons.

-

-

Concluding Remarks: A Predictive Framework for a Complex System

While experimental data for this compound remains to be published, this technical guide provides a robust framework for its prediction and interpretation. The interplay of halogen substituent effects and the inherent tautomerism of the benzimidazole ring system dictates a complex and informative ¹³C NMR spectrum. The presented predictive analysis, coupled with the detailed experimental protocol, empowers researchers to approach the spectral characterization of this and similar molecules with confidence and scientific rigor. The application of advanced NMR techniques, particularly 2D correlation spectroscopy, is underscored as essential for the unambiguous assignment of the carbon resonances in such asymmetrically substituted heterocyclic systems.

References

-

Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

Sources

mass spectrometry analysis of 4-bromo-7-chloro-1H-benzimidazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-7-chloro-1H-benzimidazole

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, the following narrative is structured to blend theoretical principles with practical, field-proven insights, ensuring scientific integrity and enabling researchers to develop robust analytical protocols.

Introduction: The Analytical Imperative

This compound is a substituted benzimidazole, a scaffold known for its diverse pharmacological activities. Accurate characterization of such molecules is paramount for ensuring purity, identifying metabolites, and understanding degradation pathways. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide delves into the core principles of MS analysis for this specific analyte, from selecting the appropriate ionization technique to predicting and interpreting its fragmentation patterns.

Foundational Physicochemical Properties & Isotopic Signature

Before any analysis, understanding the fundamental properties of the analyte is critical. The molecular formula for this compound is C₇H₄BrClN₂.

Molecular Weight and Exact Mass

-

Average Molecular Weight: 231.48 g/mol

-

Monoisotopic Mass: 229.9348 Da (calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N)

The most crucial feature of this molecule in mass spectrometry is its unique isotopic signature, arising from the natural abundance of bromine and chlorine isotopes.[1][2]

-

Chlorine: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl (ratio of approximately 3:1)[1]

-

Bromine: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br (ratio of approximately 1:1)[1]

This combination results in a characteristic cluster of peaks for the molecular ion (M) and any fragments containing both halogens. The expected pattern will show:

-

M peak: Containing ⁷⁹Br and ³⁵Cl

-

M+2 peak: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

-

M+4 peak: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks provide a high-confidence confirmation of the elemental composition.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₇H₄BrClN₂

| Ion | Contributing Isotopes | Theoretical m/z | Relative Intensity (%) |

| [M]⁺ | C₇H₄⁷⁹Br³⁵ClN₂ | 229.9348 | 100.0 |

| [M+2]⁺ | C₇H₄⁸¹Br³⁵ClN₂ / C₇H₄⁷⁹Br³⁷ClN₂ | 231.9328 | 128.5 |

| [M+4]⁺ | C₇H₄⁸¹Br³⁷ClN₂ | 233.9298 | 31.5 |

Selecting the Optimal Ionization Technique

The choice of ionization method dictates the nature of the resulting mass spectrum—specifically, the balance between observing the intact molecular ion and generating structurally informative fragments.[3]

Electron Ionization (EI)

EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte, causing ionization and extensive fragmentation.[4] This method is invaluable for structural elucidation by comparing the fragmentation pattern to spectral libraries or predicting fragmentation pathways.[4] For this compound, EI will likely reveal the core benzimidazole structure and the positions of the halogen substituents through characteristic losses.

Chemical Ionization (CI)

CI is a soft ionization technique that uses a reagent gas (e.g., methane, ammonia) to gently ionize the analyte, typically through proton transfer.[5] This results in minimal fragmentation and usually produces an abundant protonated molecule, [M+H]⁺.[4] CI is the method of choice when the primary goal is to confirm the molecular weight of the analyte, especially if the molecular ion is weak or absent in the EI spectrum.[4][5]

Electrospray Ionization (ESI)

ESI is another soft ionization technique, ideal for analytes that are soluble and can be introduced via a liquid stream, making it highly compatible with Liquid Chromatography (LC-MS).[6] ESI generates ions directly from a solution, making it suitable for less volatile or thermally labile compounds. For this benzimidazole derivative, ESI would likely produce a strong [M+H]⁺ signal.

Table 2: Comparison of Ionization Techniques

| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) |

| Principle | High-energy electron bombardment | Ion-molecule reactions with reagent gas | Ion evaporation from charged droplets |

| Ionization Type | Hard | Soft | Soft |

| Typical Ion | M⁺ (Molecular Ion) | [M+H]⁺ (Protonated Molecule) | [M+H]⁺ or [M-H]⁻ |

| Fragmentation | Extensive | Minimal | Minimal (can be induced) |

| Best For | Structural Elucidation | Molecular Weight Confirmation | LC-MS, polar/non-volatile compounds |

| Sample Intro | GC, Solids Probe | GC, Solids Probe | LC, Direct Infusion |

Predicted Fragmentation Pathways under Electron Ionization (EI)

The structural integrity of the benzimidazole ring system and the presence of two halogen atoms dictate the fragmentation logic. The mass spectra of benzimidazole derivatives often show the molecular ion as the base peak, indicating the stability of the ring system.[7][8]

Key predicted fragmentation steps for this compound include:

-

Halogen Loss: Initial fragmentation will likely involve the cleavage of a C-Br or C-Cl bond. The C-Br bond is weaker and thus more likely to break first, leading to a significant [M-Br]⁺ ion.

-

Sequential Halogen Loss: Subsequent loss of the second halogen (chlorine) from the [M-Br]⁺ fragment would yield a [M-Br-Cl]⁺ ion.

-

HCN Loss: A characteristic fragmentation of the imidazole ring is the neutral loss of hydrogen cyanide (HCN), a stable 27 Da molecule.[7][8] This can occur after one or both halogen losses.

Caption: Predicted EI fragmentation pathway for this compound.

Table 3: Predicted Key Fragment Ions in EI Mass Spectrum

| Proposed Ion Structure | Formula | Predicted m/z (using most abundant isotopes) | Isotopic Pattern |

| Molecular Ion [M]⁺ | [C₇H₄BrClN₂]⁺ | 230 | M, M+2, M+4 |

| [M-Br]⁺ | [C₇H₄ClN₂]⁺ | 151 | M', M'+2 (3:1 ratio) |

| [M-Cl]⁺ | [C₇H₄BrN₂]⁺ | 195 | M'', M''+2 (1:1 ratio) |

| [M-Br-Cl]⁺ | [C₇H₄N₂]⁺ | 116 | Single peak |

| [M-Br-HCN]⁺ | [C₆H₃ClN]⁺ | 124 | M''', M'''+2 (3:1 ratio) |

Experimental Protocols

Adherence to a validated protocol is essential for reproducible and accurate results. Proper sample preparation minimizes contamination and ensures compatibility with the MS instrument.[9]

Protocol 1: Sample Preparation for MS Analysis

This protocol is a general guideline; analyte concentration may need optimization.[6]

-

Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).[6]

-

Working Solution: Take an aliquot (e.g., 100 µL) of the initial solution and dilute it to 1 mL with the same or another miscible solvent to a final concentration of approximately 10-100 µg/mL.[6] The optimal concentration depends on the ionization technique and instrument sensitivity.

-

Filtration: If any particulate matter is visible, filter the solution using a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[6]

-

Vial Transfer: Transfer the final solution to a standard 2 mL mass spectrometry vial.[6]

-

Blank Samples: Prepare blank samples using only the final solvent composition. It is good practice to run a blank before and after the analyte to check for carryover.[6]

Caption: General experimental workflow for MS analysis.

Protocol 2: Instrument Parameters for EI Analysis (Conceptual)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or direct insertion probe.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C (optimize based on analyte volatility)

-

Mass Range: m/z 40-300

-

Scan Speed: 1000 amu/s

Conclusion: A Self-Validating Analytical Approach

The mass spectrometric analysis of this compound is a robust process when approached with a clear understanding of the molecule's inherent properties. The prominent isotopic signature from its two halogen atoms provides an immediate and powerful tool for confirming its presence. By strategically employing hard ionization (EI) for structural fragmentation and soft ionization (CI, ESI) for molecular weight verification, a researcher can build a comprehensive and unambiguous analytical profile. The fragmentation patterns, driven by the stable benzimidazole core and predictable halogen losses, create a self-validating system where the molecular ion and its fragments tell a cohesive structural story. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar halogenated compounds, ensuring data integrity in drug discovery and development pipelines.

References

-

SCION Instruments. What are the common ionization methods for GC/MS. [Link]

-

Hida, M., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

SpringerLink. Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. [Link]

-

Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link]

-

Waters. Common Ionization Methods. [Link]

-

ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

-

Hida, M., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]

-

Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What are the common ionization methods for GC/MS [scioninstruments.com]

- 5. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4-bromo-7-chloro-1H-benzimidazole in Organic Solvents

Introduction

4-bromo-7-chloro-1H-benzimidazole is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of benzimidazole, a "privileged scaffold" in pharmacology, this molecule holds potential for a range of biological activities.[1] A fundamental yet critical physicochemical property governing the utility of this compound in synthesis, purification, formulation, and biological screening is its solubility in organic solvents. Understanding and predicting this behavior is paramount for efficient experimental design and the generation of reliable data.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predictive solubility profile in common organic solvents, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle "like dissolves like".[2][3] This maxim is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution dictates the extent of solubility. For this compound, several key molecular features will dictate its solubility profile:

-

The Benzimidazole Core: The benzimidazole moiety itself is a polar, aromatic heterocyclic system capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen). This duality allows for interactions with a broad range of solvents.[4]

-

Halogen Substituents (Bromo and Chloro): The presence of both bromine and chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and lipophilicity. Halogens are electronegative and can participate in halogen bonding, but they also increase the molecular weight and surface area, which can impact solubility.[5][6] The chloro group is more electronegative, while the bromo group is more polarizable.

-

Polarity and Dipole Moment: The asymmetrical substitution of the benzimidazole core with bromo and chloro groups will result in a significant molecular dipole moment, enhancing its affinity for polar solvents.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together is a critical factor. Stronger crystal packing leads to lower solubility.

The interplay of these factors determines the overall solubility of the compound in a given solvent.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of the benzimidazole N-H to form hydrogen bonds with the hydroxyl group of the alcohol, coupled with dipole-dipole interactions, should lead to good solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high polarity and hydrogen bond accepting capabilities of DMSO and DMF will effectively solvate the benzimidazole core. Acetonitrile, being less polar, may show slightly lower but still significant solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being a polar ether, should exhibit moderate solvating power. The less polar diethyl ether is expected to be a poorer solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents and their ability to engage in dipole-dipole interactions suggest moderate solubility.[7][8] |

| Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible between the benzimidazole ring and the aromatic solvent, the overall polarity mismatch will likely result in low solubility. |

| Non-polar | Hexanes, Cyclohexane | Very Low/Insoluble | The significant polarity of this compound makes it unlikely to dissolve in non-polar aliphatic solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate, quantitative solubility data, the equilibrium shake-flask method is the gold standard and is highly recommended.[4][9] This method measures the thermodynamic solubility of a compound at a specific temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of the solubility.[9]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using a validated analytical method (HPLC or UV-Vis spectrophotometry).

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility of this compound in the solvent, accounting for any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Self-Validating System

To ensure the trustworthiness of the results, the experimental design should include self-validating checks:

-

Time to Equilibrium: Perform the solubility measurement at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility remains constant over time.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid material (e.g., by DSC or XRD) to confirm that no phase transition or degradation of the compound has occurred during the equilibration period.

Visualizing the Factors Affecting Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution in organic solvents.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not yet established in scientific literature, a strong predictive understanding can be derived from fundamental chemical principles. The presence of a polar benzimidazole core and halogen substituents suggests favorable solubility in polar protic and aprotic solvents, with diminishing solubility in less polar and non-polar media. For researchers and drug developers, the definitive determination of this compound's solubility is best achieved through the robust and reliable shake-flask method. The detailed protocol provided herein offers a validated pathway to generating accurate and reproducible solubility data, which is essential for advancing the scientific and therapeutic potential of this promising molecule.

References

-

Modeling of Benzimidazole Derivatives as Antimalarial Agents using QSAR Analysis. (2024). UI Scholars Hub. [Link]

-

Producing Highly Predictive Qsar Models Of Benzimidazole Derivatives As Potent Antifungal Agents. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

3D-QSAR, ADMET and Molecular Docking Study of a Series of 2-Substituted 1H-Benzimidazole-4-Carboxamide Derivatives Inhibitors Against Enteroviruses. (n.d.). Biointerface Research in Applied Chemistry. [Link]

-

Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. (n.d.). ResearchGate. [Link]

-

Benzimidazole | C7H6N2 | CID 5798. (n.d.). PubChem. [Link]

-

QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). PubMed. [Link]

-

Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). ResearchGate. [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2024). ResearchGate. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024). Unipd. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PubMed Central. [Link]

-

Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

-

Solubility. (n.d.). Introductory Chemistry. [Link]

-

Principles of Solubility. (n.d.). ResearchGate. [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central. [Link]

-

Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. (2024). PubMed Central. [Link]

-

Heterocyclic compound. (n.d.). Britannica. [Link]

-

Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). PubMed Central. [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Screening of 4-bromo-7-chloro-1H-benzimidazole

Section 1: The Scientific Premise and Strategic Imperative

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure. Its bicyclic framework, comprising fused benzene and imidazole rings, mimics the endogenous purine nucleosides, allowing it to interact with a vast array of biological targets with high affinity.[1][2][3] This structural versatility is why benzimidazole derivatives are prevalent in numerous FDA-approved therapeutics, ranging from anthelmintics (albendazole) to anticancer agents (bendamustine).[1][4] The electron-rich nitrogen heterocycle can readily participate in hydrogen bonding, a key interaction for binding to enzymes and receptors.[1]

The strategic introduction of halogen atoms onto the benzimidazole core is a well-established method for modulating and often enhancing pharmacological activity.[5][6][7] Halogenation can alter the compound's lipophilicity, electronic distribution, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic profile. Specifically, di-halogenated benzimidazoles have demonstrated superior potency compared to their mono-halogenated counterparts in antimicrobial studies.[5][6]

Given this compelling background, 4-bromo-7-chloro-1H-benzimidazole emerges as a candidate of significant interest. The presence of two different halogens at distinct positions on the benzene ring presents an opportunity for unique biological activity. A preliminary biological screening is therefore not merely a routine procedure, but a targeted investigation into two of the most promising therapeutic avenues for this molecular class: anticancer and antimicrobial activities. This guide outlines a logical, efficient, and technically robust strategy for this initial evaluation.

Section 2: A Tiered Strategy for Preliminary Biological Evaluation

A successful preliminary screening campaign must be both comprehensive and resource-efficient. It should rapidly identify promising biological activity while providing a clear rationale for subsequent, more detailed investigations. The proposed strategy for this compound is a parallel, two-pronged approach targeting its anticancer and antimicrobial potential, culminating in an integrated analysis of potency and selectivity.

Caption: Tiered screening workflow for this compound.

Section 3: Anticancer Activity Assessment

The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental first step in oncology drug discovery.[8][9] In vitro cytotoxicity assays provide crucial dose-response data, quantifying a compound's potency through the IC50 value—the concentration required to inhibit 50% of cell growth.[8][9]

Causality Behind Experimental Choices

The selection of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is deliberate. It is a robust, colorimetric assay that is both reproducible and suitable for high-throughput screening.[10] The principle of the assay provides a self-validating system: only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product via mitochondrial dehydrogenase enzymes.[8][10] A decrease in this conversion is directly proportional to the loss of cell viability.

For a preliminary screen, a diverse panel of cancer cell lines is recommended to identify potential tumor-type selectivity. For example:

-